molecular formula C18H20N2O4 B4967875 N-(2-methyl-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide

N-(2-methyl-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide

Cat. No. B4967875
M. Wt: 328.4 g/mol
InChI Key: OEDKRPCBGAAHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide, also known as MNTD, is a chemical compound that has gained interest in the scientific community due to its potential use in various fields of research. MNTD is a derivative of acetanilide, a widely used chemical compound in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition can lead to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(2-methyl-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to inhibit platelet aggregation, which can be beneficial in the prevention of thrombosis.

Advantages and Limitations for Lab Experiments

N-(2-methyl-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential for the development of new drugs. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research involving N-(2-methyl-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide. These include further studies on its mechanism of action, the development of new drugs based on its structure, and the exploration of its potential use in the treatment of various diseases, such as cancer and cardiovascular disease.

Synthesis Methods

N-(2-methyl-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide can be synthesized through a multistep process involving the reaction of 2-methyl-4-nitroaniline with 2,3,6-trimethylphenol and acetic anhydride. The resulting product is then treated with sodium hydroxide to yield N-(2-methyl-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide.

Scientific Research Applications

N-(2-methyl-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide has been studied for its potential use in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-11-5-6-12(2)18(14(11)4)24-10-17(21)19-16-8-7-15(20(22)23)9-13(16)3/h5-9H,10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDKRPCBGAAHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide

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